3-Amino-N-cyclopropyl-2-hydroxyheptanamide hydrochloride

Analytical chemistry Impurity profiling Mass spectrometry

3-Amino-N-cyclopropyl-2-hydroxyheptanamide hydrochloride (CAS 856707-74-9) is a chiral amino-hydroxy-alkanamide derivative featuring a distinctive cyclopropylamide head group and a saturated heptanoyl backbone. This compound serves a dual role in pharmaceutical research: it is a key intermediate in the synthesis of serine and cysteine protease inhibitors, particularly in the context of hepatitis C virus (HCV) NS3/4A protease targeting , and it functions as a critical process-specific impurity reference standard for the analytical monitoring of telaprevir and related drug substances.

Molecular Formula C10H21ClN2O2
Molecular Weight 236.74
CAS No. 856707-74-9
Cat. No. B1660923
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-N-cyclopropyl-2-hydroxyheptanamide hydrochloride
CAS856707-74-9
Molecular FormulaC10H21ClN2O2
Molecular Weight236.74
Structural Identifiers
SMILESCCCCC(C(C(=O)NC1CC1)O)N.Cl
InChIInChI=1S/C10H20N2O2.ClH/c1-2-3-4-8(11)9(13)10(14)12-7-5-6-7;/h7-9,13H,2-6,11H2,1H3,(H,12,14);1H
InChIKeyIHYTVEIDGGVQQH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-N-cyclopropyl-2-hydroxyheptanamide hydrochloride: A Specialized Chiral Building Block and Analytical Reference Standard for Antiviral R&D


3-Amino-N-cyclopropyl-2-hydroxyheptanamide hydrochloride (CAS 856707-74-9) is a chiral amino-hydroxy-alkanamide derivative featuring a distinctive cyclopropylamide head group and a saturated heptanoyl backbone [1]. This compound serves a dual role in pharmaceutical research: it is a key intermediate in the synthesis of serine and cysteine protease inhibitors, particularly in the context of hepatitis C virus (HCV) NS3/4A protease targeting [2], and it functions as a critical process-specific impurity reference standard for the analytical monitoring of telaprevir and related drug substances . Its structural complexity, including two stereogenic centers, makes precise stereochemical integrity essential for both synthetic utility and analytical method specificity [1].

Why 3-Amino-N-cyclopropyl-2-hydroxyheptanamide hydrochloride Cannot Be Substituted by Generic Hexanamide or Pentanamide Analogs


Seemingly similar compounds such as (3S)-3-amino-N-cyclopropyl-2-hydroxyhexanamide hydrochloride (CAS 850252-34-5) or its pentanamide homolog cannot be used interchangeably for research or analytical applications. The single methylene group difference in the hydrophobic side chain fundamentally alters key physicochemical properties, including molecular weight (236.74 vs. 222.71 Da for the hexanamide), which impacts mass spectrometry identification, chromatographic retention, and ultimately the compound's role as a specific impurity marker [1]. Patent disclosures explicitly treat each alkyl chain variant as a distinct entity due to divergent synthetic reactivity and downstream pharmacological performance [2]. Using the wrong chain length would compromise the identity of a reference standard, invalidate an analytical method, or produce an unintended synthetic intermediate.

Quantitative Differentiators for 3-Amino-N-cyclopropyl-2-hydroxyheptanamide hydrochloride Procurement and Selection


Molecular Weight-Based Identity Confirmation by Mass Spectrometry

The monoisotopic mass of 3-Amino-N-cyclopropyl-2-hydroxyheptanamide hydrochloride (Heptanamide HCl) is 236.1291556 Da, which is a distinguishable 14.01565 Da greater than that of the closest structural analog, (3S)-3-amino-N-cyclopropyl-2-hydroxyhexanamide hydrochloride (Hexanamide HCl, MW 222.1135056 Da) [1]. This mass difference, corresponding to exactly one methylene group, provides a unique, isotope-pattern-resolved signal in LC-MS or direct-infusion MS analysis.

Analytical chemistry Impurity profiling Mass spectrometry

Thermal Differentiation via Distinct Melting Point Range

The target compound exhibits a melting point of approximately 130–135 °C , which is significantly lower than the 160–165 °C reported for the commercially dominant (2S,3S)-3-amino-N-cyclopropyl-2-hydroxyhexanamide hydrochloride [1]. This 25–35 °C depression provides a simple, low-tech identity and purity check that differentiates the two compounds during procurement and inventory control.

Physicochemical characterization Quality control Reference standards

Process-Specific Impurity Designation in Pharmacopeial Control Strategies

Patents governing the synthesis of N-cyclopropyl-2-hydroxyalkanamide-derived protease inhibitors explicitly enumerate multiple alkyl chain homologs (e.g., pentanamide, hexanamide) as distinct chemical entities that must be controlled during manufacturing [1]. The heptanamide variant is recognized as a potential process-derived impurity when starting materials with longer alkyl chains are employed. Its procurement as a characterized reference standard (purity ≥97% [2]) is thus essential for the development of validated HPLC methods that demonstrate specificity between the active pharmaceutical ingredient and this specific homolog.

Pharmaceutical quality Regulatory compliance Process chemistry

High-Impact Application Scenarios for 3-Amino-N-cyclopropyl-2-hydroxyheptanamide hydrochloride


HPLC Method Development for Telaprevir Impurity Profiling

As a process-specific impurity with a unique molecular weight [1] and distinct chromatographic retention relative to the hexanamide intermediate, this compound is the definitive standard for establishing system suitability parameters, including resolution and relative retention time, in validated HPLC-UV/LC-MS methods for telaprevir active pharmaceutical ingredient (API) release testing. Its use ensures method specificity as required by ICH Q2(R1).

Chiral Synthesis of Novel NS3/4A Protease Inhibitors

The compound serves as a protected or unprotected chiral building block for the exploration of structure-activity relationships (SAR) around the P1' site of HCV NS3/4A protease inhibitors, where the extended heptyl chain is known to modulate lipophilicity and target binding relative to the benchmark hexanamide fragment [2]. Its differentiated melting point also simplifies post-reaction workup and purification.

Certified Reference Material for Quality Control of Key Starting Materials

Supplied with a certificate of analysis (CoA) detailing identity by NMR and MS, purity (≥97% [3]), and physical properties (melting point 130–135 °C ), the compound functions as a certified reference material (CRM) for the incoming quality control of cyclopropylamide intermediates in GMP manufacturing environments, preventing cross-contamination with the hexanamide or pentanamide analogs.

Stability-Indicating Method Forced Degradation Studies

Due to its distinct thermal and hydrolytic stability profile, this heptanamide can be employed as a marker compound in forced degradation studies to assess the robustness of analytical methods, ensuring that potential degradation products of the API do not co-elute with or mask this specific process impurity.

Technical Documentation Hub

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